molecular formula C6H8N2O2 B2566519 1,3-Dimethyl-2-oxo-2,3-dihydro-1H-imidazole-4-carbaldehyde CAS No. 1006591-41-8

1,3-Dimethyl-2-oxo-2,3-dihydro-1H-imidazole-4-carbaldehyde

Cat. No.: B2566519
CAS No.: 1006591-41-8
M. Wt: 140.142
InChI Key: LVTSMSNYFUNZIZ-UHFFFAOYSA-N
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Description

1,3-Dimethyl-2-oxo-2,3-dihydro-1H-imidazole-4-carbaldehyde is a heterocyclic organic compound that belongs to the imidazole family. Imidazoles are five-membered rings containing two nitrogen atoms at non-adjacent positions. This compound is characterized by the presence of a carbaldehyde group at the fourth position and two methyl groups at the first and third positions. The oxo group at the second position contributes to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3-Dimethyl-2-oxo-2,3-dihydro-1H-imidazole-4-carbaldehyde can be synthesized through various methods. One common synthetic route involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of glyoxal with ammonia and formaldehyde can yield imidazole derivatives, which can then be further modified to introduce the desired functional groups .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

1,3-Dimethyl-2-oxo-2,3-dihydro-1H-imidazole-4-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

    Reduction: The oxo group can be reduced to form hydroxyl derivatives.

    Substitution: The methyl groups can undergo substitution reactions with electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Electrophilic reagents like halogens or sulfonyl chlorides can be employed under appropriate conditions.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Hydroxyl derivatives.

    Substitution: Various substituted imidazole derivatives depending on the electrophile used.

Scientific Research Applications

1,3-Dimethyl-2-oxo-2,3-dihydro-1H-imidazole-4-carbaldehyde has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications due to its ability to interact with biological targets.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Comparison with Similar Compounds

Similar Compounds

    1,3-Dimethyl-2-oxo-2,3-dihydro-1H-benzimidazole-5-carbaldehyde: Similar structure but with a benzimidazole core.

    1,3-Dimethyl-2-oxo-2,3-dihydro-1H-imidazole-5-carbaldehyde: Similar structure but with the carbaldehyde group at the fifth position.

Uniqueness

1,3-Dimethyl-2-oxo-2,3-dihydro-1H-imidazole-4-carbaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Biological Activity

1,3-Dimethyl-2-oxo-2,3-dihydro-1H-imidazole-4-carbaldehyde (CAS No. 39828-47-2) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including its synthesis, mechanisms of action, and potential therapeutic applications.

The compound has the following chemical properties:

PropertyValue
Molecular Formula C₆H₈N₂O₃
Molecular Weight 156.14 g/mol
Boiling Point Not available
InChI Key KEJXACDCOMURLL-UHFFFAOYSA-N
PubChem ID 23424189

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Specific methodologies may include the condensation of appropriate precursors followed by oxidation and functional group modifications to achieve the desired imidazole structure.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds related to 1,3-dimethyl-2-oxo-2,3-dihydro-1H-imidazole. For instance, derivatives containing imidazole structures have demonstrated inhibitory effects on various cancer cell lines.

  • Mechanism of Action : The compound appears to induce apoptosis in cancer cells by activating caspase pathways. In a study on breast cancer MDA-MB-231 cells, it was observed that certain derivatives could enhance caspase-3 activity significantly at concentrations as low as 10 µM .
  • Cell Line Studies : The compound's efficacy was evaluated across multiple cancer types, including lung and colorectal cancers. For example, derivatives exhibited IC50 values ranging from 0.01 µM to 49.85 µM against different cancer cell lines .

Antimicrobial Activity

Emerging research indicates that 1,3-dimethyl-2-oxo-2,3-dihydro-1H-imidazole compounds may possess antimicrobial properties. Preliminary tests suggest effectiveness against various bacterial strains, although specific data on this compound remains limited.

Case Studies

Several case studies have examined the biological activity of similar compounds:

  • Study on Pyrazole Derivatives : A study synthesized pyrazole-linked compounds and evaluated their anticancer activities against MCF7 and NCI-H460 cell lines, reporting significant growth inhibition .
  • Topoisomerase Inhibition : Other studies have shown that related compounds can inhibit topoisomerase II activity, which is crucial for DNA replication in cancer cells .

Properties

IUPAC Name

1,3-dimethyl-2-oxoimidazole-4-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O2/c1-7-3-5(4-9)8(2)6(7)10/h3-4H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVTSMSNYFUNZIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(N(C1=O)C)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

140.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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